10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide
Description
8-Pentyl Group
- Hydrophobicity : The pentyl chain enhances lipid solubility, evidenced by the compound’s density of 1.27 g/cm³ .
- Steric bulk : The alkyl chain may hinder rotation around the C8–C bond, favoring extended conformations.
- Electron donation : As an electron-donating group, it slightly increases electron density in the chromenone ring, potentially affecting reactivity.
3-Phenyl Group
- Aromatic stacking : The phenyl ring enables π-π interactions with aromatic systems, influencing crystallinity.
- Steric effects : Its ortho positions may clash with the phosphinine ring, necessitating a twisted orientation relative to the core.
- Electronic effects : The phenyl group’s electron-withdrawing nature (via inductive effects) polarizes the phosphorus center, modulating its oxidation state.
These substituents collectively dictate the compound’s behavior in synthetic and applied contexts, though further experimental data are required to fully elucidate their roles.
Properties
CAS No. |
77217-78-8 |
|---|---|
Molecular Formula |
C23H25O4P |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
10-hydroxy-3-oxo-8-pentyl-3-phenyl-2,4-dihydro-1H-phosphinino[3,4-c]chromen-5-one |
InChI |
InChI=1S/C23H25O4P/c1-2-3-5-8-16-13-20(24)22-18-11-12-28(26,17-9-6-4-7-10-17)15-19(18)23(25)27-21(22)14-16/h4,6-7,9-10,13-14,24H,2-3,5,8,11-12,15H2,1H3 |
InChI Key |
WXSHIJNIWBWTCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C3=C(CP(=O)(CC3)C4=CC=CC=C4)C(=O)OC2=C1)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Pathway
The synthesis typically involves the condensation of appropriately substituted phenols with phosphinino precursors under controlled conditions. The process includes the following steps:
Formation of the Chromen Backbone :
- A substituted phenol reacts with a pentyl-substituted aldehyde or ketone in the presence of acid catalysts to form the chromen ring system.
- Conditions: Acidic medium (e.g., sulfuric acid or hydrochloric acid) at moderate temperatures (50–70°C).
Phosphinino Functionalization :
- The phosphinino group is introduced via nucleophilic substitution reactions using phosphorus-containing reagents such as phosphine oxides or phosphonium salts.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetone are preferred to enhance reactivity.
- Catalysts: Transition metal catalysts (e.g., palladium or iridium complexes) may be employed for selectivity.
Oxidation to Form the 3-Oxide :
- The final oxidation step involves reagents such as hydrogen peroxide or potassium permanganate to achieve the desired 3-oxide functionality.
- Temperature: Typically conducted at room temperature or slightly elevated temperatures (25–40°C).
Industrial Production Methods
Scaling Up Laboratory Synthesis
For industrial-scale production, laboratory methods are optimized for higher yields and purity. Key considerations include:
-
- Continuous flow systems are employed to ensure consistent mixing and reaction conditions over extended periods.
- Benefits: Enhanced efficiency and reproducibility.
-
- Automation ensures precise control over reaction parameters such as temperature, pressure, and reagent addition rates.
Quality Control Measures
To ensure product consistency:
- Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for purity analysis.
- Reaction conditions are monitored using in-line infrared spectroscopy.
Reaction Analysis
Types of Reactions
The preparation involves several chemical transformations:
- Condensation Reactions : Formation of the chromen backbone.
- Substitution Reactions : Introduction of the phosphinino group.
- Oxidation Reactions : Conversion to the oxide form.
Common Reagents
Reagents commonly used include:
- Aldehydes/ketones for chromen formation.
- Phosphorus-based compounds for functionalization.
- Oxidizing agents like H₂O₂ or KMnO₄.
Optimal Conditions
Reaction optimization focuses on:
- Temperature control to avoid side reactions.
- Solvent choice to improve solubility and reactivity.
Data Table on Preparation Parameters
| Step | Reagents Used | Solvent | Temperature Range | Catalyst | Reaction Type |
|---|---|---|---|---|---|
| Chromen Backbone Formation | Substituted phenol + aldehyde/ketone | Acidic medium | 50–70°C | None | Condensation |
| Phosphinino Functionalization | Phosphine oxide/phosphonium salts | DMF/Acetone | 25–40°C | Palladium/Iridium | Nucleophilic Substitution |
| Oxidation | Hydrogen peroxide/KMnO₄ | Water/Alcohol | Room temperature | None | Oxidation |
Scientific Research Applications
The preparation methods outlined above have enabled researchers to use this compound in various applications:
- As an intermediate in organic synthesis.
- For studying biological activities due to its unique structure.
- In material science for developing new chemical processes.
Chemical Reactions Analysis
Types of Reactions
7VA0383KOY undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the benzopyran ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can introduce new functional groups onto the benzopyran ring .
Scientific Research Applications
7VA0383KOY has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 7VA0383KOY involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level .
Comparison with Similar Compounds
Pyrazole-Fused Triazines and Tetrazines
Compounds like 1-phenyl-3-amino-5-oxo-4-substituted hydrazone pyrazoles and their cyclized products (e.g., pyrazolo[3,4-e]-1,2,4-triazines) share synthetic methodologies with the target compound. For instance:
- However, the phosphorus atom introduces distinct challenges, such as controlling oxidation states (e.g., 3-oxide formation) .
- Functional Groups: Unlike the hydroxy and pentyl substituents in the target compound, pyrazole-triazine derivatives often feature amino, azo, or aryl groups, which influence solubility and bioactivity () .
Chromenone-Based Systems
Chromenones (benzopyran-4-one derivatives) are well-studied for their biological activities. The fusion of a phosphinino ring with chromenone in the target compound distinguishes it from conventional chromenones, which typically lack phosphorus and instead incorporate oxygen or nitrogen heteroatoms.
Electronic and Reactivity Profiles
Biological Activity
10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide (CAS Number: 77217-78-8) is a phosphorino compound characterized by its unique structural features that contribute to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H25O4P |
| Molecular Weight | 396.416 g/mol |
| Density | 1.27 g/cm³ |
| Boiling Point | 659.5 °C |
| Flash Point | 352.7 °C |
| LogP | 4.976 |
Research indicates that the biological activity of this compound may arise from its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The phosphorino moiety is believed to play a crucial role in modulating these interactions.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes related to inflammatory pathways.
- Receptor Modulation : There is evidence that it could interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Antioxidant Properties
Several studies have investigated the antioxidant capacity of this compound. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various biological systems.
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that it can reduce pro-inflammatory cytokine production in immune cells. This suggests potential applications in treating conditions characterized by chronic inflammation.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects. It appears to enhance neuronal survival under oxidative stress conditions and may improve cognitive function in animal models of neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Anti-inflammatory Mechanism :
- Neuroprotection :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 10-Hydroxy-8-pentyl-3-phenyl-1,2,3,4-tetrahydro-5H-phosphinino[3,4-c]chromen-5-one 3-oxide with high purity?
- Methodological Answer : Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize byproducts. For phosphorus-containing heterocycles like this compound, stereochemical control during phosphorylation and oxidation steps is critical. Analytical methods such as HPLC with UV-Vis or mass spectrometry should be used to verify purity (>95%) and confirm the absence of unreacted intermediates .
Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?
- Methodological Answer : Combine -NMR, -NMR, and -NMR to resolve the phosphinino ring and substituent configurations. X-ray crystallography (as in ) is essential to validate bond angles (e.g., C8—C7—C15—O1 at 159.8°) and confirm stereochemistry. FT-IR can identify hydroxyl and carbonyl functional groups .
Q. What experimental designs are suitable for preliminary stability testing under varying pH conditions?
- Methodological Answer : Use a split-plot design (as in ) with pH levels (e.g., 2.0, 7.4, 9.0) as main plots and temperature as subplots. Monitor degradation via UV absorbance at 254 nm and quantify hydrolyzed products using LC-MS. Buffer systems should mimic physiological conditions to assess pharmaceutical relevance .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?
- Methodological Answer : Apply density functional theory (DFT) to calculate hydrolysis and photolysis rates. Parameters like octanol-water partition coefficients () and solubility (from ’s environmental studies) should be integrated into QSAR models. Validate predictions with lab-based microcosm experiments tracking abiotic/biotic degradation pathways .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Use a quadripolar methodological framework (theoretical, epistemological, morphological, technical) to assess variables like metabolic stability or protein binding. For example, discrepancies in antioxidant activity (as in ) may arise from differences in cellular uptake or redox microenvironment. Cross-validate using isotopic labeling and tissue-specific pharmacokinetic profiling .
Q. How to design a study linking the compound’s stereoelectronic effects to its kinase inhibition potency?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target kinases. Correlate phosphinino ring torsion angles (e.g., −179.5° in ) with binding affinity metrics (IC). Validate with mutagenesis studies on kinase ATP-binding pockets to isolate steric/electronic contributions .
Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards to account for matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to recover polar metabolites. Use nested ANOVA (as in ’s split-split plot design) to statistically distinguish inter-individual variability from methodological noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
